Hafnium, tetrakis(dimethylamino)-

Catalog No.
S1488915
CAS No.
19782-68-4
M.F
C8H24HfN4
M. Wt
354.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium, tetrakis(dimethylamino)-

CAS Number

19782-68-4

Product Name

Hafnium, tetrakis(dimethylamino)-

IUPAC Name

dimethylazanide;hafnium(4+)

Molecular Formula

C8H24HfN4

Molecular Weight

354.79 g/mol

InChI

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Precursor for Semiconductor Device Fabrication

One of the most prominent research applications of TDMAH lies in the development of advanced semiconductor devices. It serves as a chemical vapor deposition (CVD) and atomic layer deposition (ALD) precursor for depositing high-quality hafnium oxide (HfO2) thin films []. These films possess excellent dielectric properties, making them crucial components in various electronic devices, including:

  • Transistors: HfO2 thin films act as gate oxides in modern transistors, contributing to their miniaturization and improved performance [].
  • Memory devices: HfO2 is used as a gate dielectric and charge storage layer in various memory technologies, such as flash memory and resistive random-access memory (RRAM) [].

Synthesis of Other Functional Materials

Beyond HfO2, TDMAH demonstrates potential as a precursor for synthesizing other functional materials relevant to scientific research. Here are a few examples:

  • Polymer-derived ceramic nanocomposites: Researchers have explored using TDMAH to fabricate these nanocomposites, aiming to combine the properties of polymers and ceramics for various applications, including lightweight armor and high-temperature electronics [].
  • Doped Hafnia Thin Films: By combining TDMAH with other precursors, scientists can create thin films of doped hafnium oxide with tailored properties. For instance, cerium-doped hafnium oxide (Ce:HfO2) thin films exhibit enhanced electrical conductivity, making them promising candidates for next-generation transistors and memristors [].
  • Hafnium nitride (Hf3N4) thin films: TDMAH can be used to deposit Hf3N4 thin films at relatively low temperatures, which is advantageous for applications requiring temperature-sensitive substrates []. Hf3N4 finds applications in various fields, including microelectronics and wear-resistant coatings.

Hafnium, tetrakis(dimethylamino)-, also known as tetrakis(dimethylamido)hafnium, is an organometallic compound with the formula C8_8H24_{24}HfN4_4. It consists of a central hafnium atom coordinated to four dimethylamido ligands. This compound appears as colorless to pale yellow crystals and has a melting point between 26-30 °C and a boiling point of 60-62 °C . Hafnium is a transition metal located in group 4 of the periodic table, known for its high melting point and resistance to corrosion.

TDMAH is a hazardous material and should be handled with appropriate precautions. It is:

  • Flammable: TDMAH is classified as a flammable solid and can ignite readily.
  • Water-reactive: Contact with water releases flammable gases (hydrogen).
  • Toxic: Limited data is available on the specific toxicity of TDMAH. However, it is likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation.

The primary chemical reaction involving hafnium, tetrakis(dimethylamino)- is its hydrolysis when exposed to moisture or water. This reaction produces hafnium oxide and dimethylamine as by-products, which can be toxic and flammable . The hydrolysis process can be represented as follows:

Hafnium tetrakis dimethylamino +H2OHfO2+4 CH3 2NH\text{Hafnium tetrakis dimethylamino }+\text{H}_2\text{O}\rightarrow \text{HfO}_2+4\text{ CH}_3\text{ }_2\text{NH}

Additionally, it can react with surfaces such as silicon, leading to the cleavage of nitrogen-carbon and silicon-hydrogen bonds, forming various surface species .

Hafnium, tetrakis(dimethylamino)- exhibits significant biological activity primarily due to its reactivity. Acute exposure can lead to respiratory irritation, skin burns, and gastrointestinal distress if ingested. Chronic exposure may result in dermatitis and other skin conditions . The compound's toxicity emphasizes the need for careful handling and protective measures during its use.

The synthesis of hafnium, tetrakis(dimethylamino)- typically involves the reaction of hafnium tetrachloride with dimethylamine in an inert atmosphere. The general procedure is as follows:

  • Preparation: Set up a reaction vessel under inert gas (e.g., nitrogen or argon).
  • Reaction: Introduce hafnium tetrachloride to the vessel.
  • Addition of Dimethylamine: Slowly add dimethylamine to the reaction mixture.
  • Stirring: Allow the mixture to stir for several hours at room temperature.
  • Isolation: The product can be isolated through solvent evaporation or crystallization techniques.

This method ensures that the compound is synthesized in a controlled environment to minimize exposure to moisture .

Hafnium, tetrakis(dimethylamino)- is primarily utilized in semiconductor manufacturing processes, particularly in atomic layer deposition for high-k dielectric materials. Its reactivity makes it suitable for creating thin films of hafnium oxide on silicon substrates, which are essential in modern electronics . Additionally, it has potential applications in catalysis and as a precursor for hafnium-based materials used in various technological applications.

Studies have shown that hafnium, tetrakis(dimethylamino)- interacts significantly with silicon surfaces during deposition processes. The adsorption mechanism involves bond cleavage and formation of new surface complexes, which are critical for optimizing thin film growth . Understanding these interactions helps enhance the efficiency of semiconductor fabrication processes.

Several compounds share structural similarities with hafnium, tetrakis(dimethylamino)-. Below are some comparable compounds:

Compound NameFormulaKey Features
Tetrakis(ethylamido)hafniumC8_8H24_{24}HfN4_4Similar structure but with ethyl groups
Hafnium(IV) chlorideHfCl4_4A halide form of hafnium used in various reactions
Tetrakis(trimethylsilyl)hafniumC8_8H24_{24}HfSi4_4Contains silyl groups; used in thin film deposition

Uniqueness: Hafnium, tetrakis(dimethylamino)- stands out due to its specific ligand environment (dimethylamido), which enhances its solubility and reactivity compared to other hafnium compounds. Its ability to form stable complexes with silicon makes it particularly valuable in semiconductor applications.

Salt metathesis reactions have long been a cornerstone in the preparation of metal amide complexes, including Hafnium, tetrakis(dimethylamino)-. In this methodology, a hafnium halide, most commonly hafnium tetrachloride, is reacted with an alkali metal dimethylamide, such as lithium dimethylamide or sodium dimethylamide, in an appropriate organic solvent. The general reaction can be represented as:

$$
\text{Hafnium tetrachloride} + 4 \ \text{Lithium dimethylamide} \rightarrow \text{Hafnium, tetrakis(dimethylamino)-} + 4 \ \text{Lithium chloride}
$$

The reaction typically proceeds in hydrocarbon solvents such as toluene, hexane, or diethyl ether, which facilitate the precipitation of the alkali metal chloride byproduct, thereby driving the reaction forward. The choice of solvent is critical, as it must solubilize the reactants while allowing the inorganic salt byproduct to precipitate efficiently. The temperature is generally maintained between 0°C and ambient conditions to minimize side reactions and decomposition.

Salt metathesis offers several advantages, including high selectivity for the desired product and the ability to separate the product from inorganic byproducts via simple filtration. However, the method's efficiency is highly dependent on the purity of the starting materials and the complete removal of the alkali metal chloride byproduct, which can otherwise contaminate the final product and compromise its suitability for sensitive applications such as atomic layer deposition.

Table 1 below summarizes key parameters and outcomes from representative salt metathesis syntheses of Hafnium, tetrakis(dimethylamino)-:

EntryHafnium SourceAmide SourceSolventTemperatureYield (%)Comments
1Hafnium tetrachlorideLithium dimethylamideHexane0–25°C65–80Efficient, requires filtration
2Hafnium tetrachlorideSodium dimethylamideToluene0–25°C60–75Slower precipitation of NaCl
3Hafnium tetrachloridePotassium dimethylamideEther0–25°C55–70KCl less soluble, slower process

The salt metathesis route remains a standard for laboratory-scale synthesis, offering moderate to high yields and relatively straightforward purification [1].

Direct Synthesis Approaches from Hafnium Tetrachloride

Direct synthesis from hafnium tetrachloride involves the reaction of this halide with an excess of dimethylamine, typically in the presence of a suitable organic solvent such as n-hexane or toluene. This method is attractive due to its operational simplicity and the ready availability of starting materials. The reaction proceeds as follows:

$$
\text{Hafnium tetrachloride} + 4 \ \text{Dimethylamine} \rightarrow \text{Hafnium, tetrakis(dimethylamino)-} + 4 \ \text{Hydrogen chloride}
$$

The process is usually conducted under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis or oxidation of the sensitive reactants and products. The hydrogen chloride generated during the reaction is either absorbed in a basic trap or allowed to react with an additional equivalent of dimethylamine to form dimethylammonium chloride, which precipitates out of the reaction mixture [1].

A typical procedure involves the slow addition of dimethylamine to a suspension of hafnium tetrachloride in n-hexane at low temperature, followed by gradual warming to ambient temperature with continuous stirring. The resulting mixture is filtered to remove the insoluble ammonium chloride, and the filtrate is concentrated under reduced pressure to yield the crude product. Further purification is achieved by distillation or recrystallization.

Research findings indicate that the direct synthesis approach can yield high-purity Hafnium, tetrakis(dimethylamino)-, provided that the reaction is carefully controlled to avoid excess moisture and that the byproducts are efficiently removed [1]. The method is scalable and lends itself well to industrial adaptation.

Table 2 presents typical reaction conditions and yields for direct synthesis:

EntryHafnium SourceAmine SourceSolventTemperatureYield (%)Comments
1Hafnium tetrachlorideDimethylaminen-Hexane0–25°C70–85Requires inert atmosphere
2Hafnium tetrachlorideDimethylamineToluene0–25°C68–82Efficient removal of byproduct

The direct approach is particularly favored for large-scale production due to its simplicity and the relatively benign nature of the byproducts [1].

Reaction Parameters Affecting Yield and Purity

The yield and purity of Hafnium, tetrakis(dimethylamino)- are profoundly influenced by several reaction parameters, including the stoichiometry of reactants, solvent choice, temperature, reaction time, and the exclusion of moisture and oxygen.

Stoichiometry is critical; an excess of dimethylamine ensures complete conversion of hafnium tetrachloride but can lead to the formation of side products if not properly controlled. The solvent must dissolve both the hafnium precursor and the amine while facilitating the precipitation of the byproduct salt. n-Hexane and toluene are commonly used due to their inertness and ability to dissolve organometallic intermediates [1].

Temperature control is essential to minimize decomposition and side reactions. Most procedures initiate the reaction at low temperatures (0–5°C) to control the exothermic nature of the amination and then allow the mixture to warm to room temperature for completion. Prolonged reaction times can increase yield but may also promote the formation of oligomeric or polymeric byproducts, which complicate purification.

The exclusion of moisture and oxygen is paramount, as both hafnium tetrachloride and Hafnium, tetrakis(dimethylamino)- are highly sensitive to hydrolysis and oxidation. Even trace amounts of water can lead to the formation of hafnium oxides or hydroxides, reducing yield and introducing impurities that are difficult to remove.

Table 3 summarizes the influence of key reaction parameters on yield and purity:

ParameterOptimal RangeEffect on YieldEffect on Purity
Dimethylamine:Hafnium ratio4.1–4.5:1HighExcess can reduce purity
Solventn-Hexane/TolueneHighInert, facilitates separation
Temperature0–25°CHighLow temp prevents side rxns
Reaction Time6–24 hModerate/HighLonger time may lower purity
AtmosphereInert (Ar/N2)HighPrevents hydrolysis/oxidation

Recent research has shown that careful optimization of these parameters can yield Hafnium, tetrakis(dimethylamino)- with purities exceeding 99.9%, suitable for demanding applications in microelectronics [1] [5].

Purification Techniques and High-Purity Production

The purification of Hafnium, tetrakis(dimethylamino)- is a critical step, particularly for applications that demand ultra-high purity, such as atomic layer deposition in semiconductor manufacturing. The main impurities to be removed include inorganic salts (such as lithium chloride or dimethylammonium chloride), unreacted starting materials, and decomposition products.

After the initial synthesis, the crude product is typically separated from insoluble inorganic byproducts by filtration. The filtrate, containing the desired compound, is then subjected to solvent removal under reduced pressure. However, this step alone is insufficient to achieve the required purity for advanced applications.

Distillation under reduced pressure is the most widely employed purification technique. Hafnium, tetrakis(dimethylamino)- is a thermally stable liquid at room temperature, allowing it to be distilled at relatively low temperatures (typically 80–120°C) under high vacuum (10–20 Pa), which minimizes thermal decomposition [5]. The distillate is collected as a colorless to pale yellow liquid, and its purity is confirmed by spectroscopic methods such as nuclear magnetic resonance and infrared spectroscopy.

In some cases, further purification is achieved by recrystallization from non-polar solvents or by sublimation, although these methods are less common due to the compound's liquid state at ambient conditions.

Table 4 illustrates typical purification protocols and their effectiveness:

MethodYield (%)Final Purity (%)Comments
Filtration + Distillation60–75>99.9Standard for industrial use
Recrystallization40–60>99.5Less common, for small scale
Sublimation30–50>99.9Rare, mainly for research scale

Advanced analytical techniques, including thermogravimetric analysis and X-ray photoelectron spectroscopy, are employed to confirm the absence of residual inorganic salts and organic impurities [5] [6]. The rigorous purification protocols ensure that the final product meets the stringent requirements of the semiconductor industry.

Scalable Production Methods for Industrial Applications

The transition from laboratory-scale synthesis to industrial-scale production of Hafnium, tetrakis(dimethylamino)- presents several challenges, including the need for robust, reproducible processes that ensure consistent high purity and yield. Industrial production typically adopts the direct synthesis approach from hafnium tetrachloride and dimethylamine, owing to its operational simplicity and scalability [1].

Large-scale reactors constructed from inert materials such as glass-lined steel or high-grade stainless steel are employed to prevent contamination. The reaction is conducted under a continuous flow of inert gas to exclude moisture and oxygen, and the temperature is carefully controlled using external cooling and heating systems.

The removal of byproduct salts is achieved through continuous filtration or centrifugation, and solvent recovery systems are integrated to minimize waste and reduce costs. The purified product is distilled under reduced pressure in large-scale distillation columns designed to handle significant volumes while maintaining the required vacuum and temperature conditions [5].

Process optimization studies have demonstrated that the key to successful scale-up lies in the precise control of reaction parameters, efficient removal of byproducts, and the use of high-purity starting materials. Continuous monitoring of product quality using in-line spectroscopic techniques ensures that the final product consistently meets the required specifications.

Table 5 provides an overview of industrial-scale production parameters and outcomes:

ParameterLaboratory ScaleIndustrial ScaleComments
Batch Size (mol Hf)0.01–0.11–100Scale-up requires robust control
Reaction Time (h)6–2412–48Longer for larger batches
Purification MethodDistillationDistillationIndustrial columns used
Final Purity (%)>99.9>99.9Consistent with lab scale

Recent advances in process engineering, such as the implementation of continuous flow reactors and advanced filtration systems, have further improved the efficiency and scalability of Hafnium, tetrakis(dimethylamino)- production, making it feasible to meet the growing demand from the microelectronics industry [5] [6].

Hydrogen Bond Acceptor Count

4

Exact Mass

356.14666 g/mol

Monoisotopic Mass

356.14666 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.56%): Flammable solid [Danger Flammable solids];
H261 (97.56%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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